1-(3-Methoxyphenyl)thiourea
Overview
Description
1-(3-Methoxyphenyl)thiourea is an organosulfur compound with the linear formula C8H10N2OS . It is part of the class of compounds known as thioureas, which have applications in numerous fields such as organic synthesis and pharmaceutical industries .
Synthesis Analysis
Thiourea derivatives, including 1-(3-Methoxyphenyl)thiourea, can be synthesized by the reaction of various anilines with CS2 . Another method involves starting from various amines and nicotinic acid . The synthesized compounds are characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .Molecular Structure Analysis
The molecular formula of 1-(3-Methoxyphenyl)thiourea is C8H10N2OS . Its average mass is 182.243 Da and its monoisotopic mass is 182.051376 Da .Chemical Reactions Analysis
Thiourea-based scaffolds are increasingly employed in medicinal chemistry due to their tunable physicochemical and structural properties . They are used as intermediates in several organic synthetic reactions .Scientific Research Applications
Antibacterial Applications
1-(3-Methoxyphenyl)thiourea: has been identified as having potent antibacterial properties. It’s particularly effective against a range of bacterial strains, making it a valuable compound in the development of new antibiotics. Its mechanism of action often involves the inhibition of bacterial growth and replication, which is crucial in combating antibiotic-resistant strains .
Antioxidant Properties
This compound also exhibits significant antioxidant capabilities. By scavenging free radicals, it helps to protect cells from oxidative stress, which is linked to various chronic diseases. Its antioxidant activity is being explored for potential use in preventing or treating conditions caused by oxidative damage .
Anticancer Activity
In cancer research, 1-(3-Methoxyphenyl)thiourea has shown promise due to its ability to inhibit the proliferation of cancer cells. Studies are ongoing to understand its full potential in cancer therapy, including its use as a standalone treatment or in combination with other chemotherapeutic agents .
Anti-Inflammatory Effects
The anti-inflammatory effects of 1-(3-Methoxyphenyl)thiourea are another area of interest. It may play a role in reducing inflammation in various conditions, potentially offering a new approach to managing inflammatory diseases .
Anti-Alzheimer’s Research
The compound’s potential in neurodegenerative disease research, particularly Alzheimer’s, is noteworthy. It may have applications in slowing the progression of Alzheimer’s by affecting certain pathways involved in the disease process .
Antituberculosis Potential
Given the global challenge of tuberculosis, 1-(3-Methoxyphenyl)thiourea is being studied for its antitubercular properties. It could offer a new avenue for treatment, especially in cases where resistance to current medications is an issue .
Antimalarial Applications
Malaria remains a significant health concern in many parts of the world. This compound’s antimalarial properties are being explored, with the hope that it could contribute to more effective treatments and help in the fight against malaria .
Chemosensory Applications
Finally, 1-(3-Methoxyphenyl)thiourea is being investigated for its use in chemosensory applications. Its structural properties make it suitable for use in ion-selective electrodes and as a chemosensor for the selective and sensitive recognition of anions .
Mechanism of Action
properties
IUPAC Name |
(3-methoxyphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMXDSWMRIXNTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958189 | |
Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
37014-08-7 | |
Record name | N-(3-Methoxyphenyl)thiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 37014-08-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methoxyphenyl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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